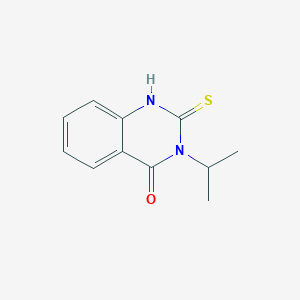

3-isopropyl-2-mercaptoquinazolin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150544. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7(2)13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-7H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKBNUTUGMKWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368616 | |

| Record name | 3-isopropyl-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21038-90-4 | |

| Record name | NSC150544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-isopropyl-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-3-ISOPROPYL-2-THIOXO-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Isopropyl-2-mercaptoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one, a molecule of interest within the broader class of quinazolinone derivatives, which are recognized for their diverse pharmacological activities. This document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolin-4(3H)-one and its derivatives are a prominent class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a wide spectrum of biological activities, including but not limited to anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The introduction of a mercapto group at the 2-position and an isopropyl substituent at the 3-position modulates the molecule's lipophilicity, steric profile, and potential for further chemical modification, making this compound a valuable subject for synthesis and biological screening.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and widely employed method for the synthesis of 3-substituted-2-mercaptoquinazolin-4(3H)-ones is the condensation reaction between anthranilic acid and an appropriate isothiocyanate.[1][2] In the case of our target molecule, this involves the reaction of anthranilic acid with isopropyl isothiocyanate.

The Underlying Chemistry: A Nucleophilic Addition-Cyclization Cascade

The synthesis proceeds through a well-established reaction pathway. The initial step involves a nucleophilic attack by the amino group of anthranilic acid on the electrophilic carbon atom of the isothiocyanate group of isopropyl isothiocyanate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone ring system. The use of a base is often employed to facilitate the initial nucleophilic addition.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the synthesis of analogous 3-alkyl-2-mercaptoquinazolin-4(3H)-ones.

Materials and Reagents:

-

Anthranilic acid

-

Isopropyl isothiocyanate

-

Absolute Ethanol

-

Triethylamine

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Reagents: To this solution, add isopropyl isothiocyanate (0.1 mol) and triethylamine (0.1 mol). The triethylamine acts as a basic catalyst to facilitate the initial nucleophilic attack.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation of the Product: After completion of the reaction, cool the mixture to room temperature. A solid precipitate of this compound should form.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and salts.

-

Recrystallization: For further purification, recrystallize the crude product from ethanol to obtain a pure crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Characterization of this compound: A Spectroscopic Approach

The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Expected Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂OS |

| Molecular Weight | 220.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of similar 3-alkyl derivatives |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.5 | Doublet | 6H | -CH(CH₃ )₂ |

| ~5.0 | Septet | 1H | -CH (CH₃)₂ |

| ~7.3 - 8.2 | Multiplet | 4H | Aromatic Protons |

| ~12.5 | Broad Singlet | 1H | -SH (Thiol tautomer) |

Rationale for Assignments: The isopropyl group will exhibit a characteristic doublet for the six equivalent methyl protons and a septet for the methine proton. The aromatic protons of the quinazolinone ring will appear as a complex multiplet in the downfield region. The proton of the mercapto group is expected to be a broad singlet at a very downfield chemical shift due to its acidic nature.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH(C H₃)₂ |

| ~50 | -C H(CH₃)₂ |

| ~115 - 140 | Aromatic Carbons |

| ~160 | C=O (Carbonyl) |

| ~175 | C=S (Thiocarbonyl) |

Rationale for Assignments: The isopropyl carbons will appear in the aliphatic region. The aromatic carbons will resonate in the typical range of 115-140 ppm. The carbonyl carbon (C=O) is expected around 160 ppm, and the thiocarbonyl carbon (C=S) will be significantly downfield, around 175 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-3100 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch |

| ~1680 | C=O stretch (Amide) |

| ~1600, ~1480 | C=C stretch (Aromatic) |

| ~1250 | C=S stretch |

Rationale for Assignments: The presence of a sharp band around 1680 cm⁻¹ is indicative of the amide carbonyl group. The C=S stretching vibration is typically weaker and appears in the fingerprint region. The N-H stretching vibration confirms the presence of the quinazolinone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound.

Expected Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): m/z = 220

-

Major Fragmentation Pathways:

-

Loss of the isopropyl group (-CH(CH₃)₂) leading to a fragment at m/z = 177.

-

Loss of the entire side chain (-N-CH(CH₃)₂) to give a fragment at m/z = 162.

-

Cleavage of the quinazolinone ring can lead to various smaller fragments.

-

Self-Validating Protocols and Trustworthiness

The protocols described herein are designed to be self-validating. The successful synthesis of the target compound is confirmed through a multi-faceted characterization approach. The concordance of data from NMR, IR, and Mass Spectrometry provides a high degree of confidence in the structural assignment. For instance, the molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of C₁₁H₁₂N₂OS. The integration and splitting patterns in the ¹H NMR spectrum must be consistent with the number and arrangement of protons in the proposed structure. Similarly, the characteristic absorption bands in the IR spectrum should confirm the presence of the key functional groups.

Conclusion

This technical guide has outlined a robust and well-precedented methodology for the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing a comprehensive suite of analytical techniques, researchers can confidently synthesize and verify the structure of this and related quinazolinone derivatives. This foundational knowledge is crucial for the subsequent exploration of their biological activities and potential applications in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Molnar, M., et al. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(3), 733. Available from: [Link]

-

Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. Available from: [Link]

-

El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 796-808. Available from: [Link]

-

Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. RSC Advances, 10(49), 29337-29348. Available from: [Link]

-

Werbel, L. M. (1967). An Example of Sulfur Elimination. The Reaction of Alkyl Isothiocyanates with Anthranilic Acid. The Journal of Organic Chemistry, 32(2), 462-463. Available from: [Link]

Sources

A Technical Guide to the Biological Activity of Novel 3-Isopropyl-2-mercaptoquinazolin-4(3H)-one Derivatives

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These compounds have demonstrated a wide pharmacological spectrum, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[2]

This guide focuses on a specific subclass: 3-isopropyl-2-mercaptoquinazolin-4(3H)-one derivatives . The introduction of the isopropyl group at the N-3 position and the mercapto group at the C-2 position provides a unique template for further structural modifications, particularly through S-alkylation, leading to compounds with potentially enhanced and selective biological activities. We will explore the synthesis, biological evaluation, and mechanistic insights into these novel derivatives, providing a comprehensive resource for researchers in drug discovery and development.

Synthetic Strategy: A Versatile Approach to Novel Derivatives

The synthesis of this compound derivatives typically follows a well-established and robust pathway, allowing for the generation of a diverse library of compounds for biological screening. The causality behind this synthetic choice lies in its efficiency and the accessibility of starting materials.

A common synthetic route begins with the reaction of anthranilic acid with isopropyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the 3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This core can then undergo S-alkylation with various electrophiles (e.g., alkyl or aryl halides) in the presence of a base to yield the final 2-substituted mercapto derivatives.[5][6]

Caption: General synthetic workflow for this compound derivatives.

This synthetic approach is advantageous as it allows for the late-stage introduction of diverse functional groups at the 2-position, enabling a systematic exploration of the structure-activity relationship (SAR).[7][8]

A Spectrum of Biological Activities

The strategic design and synthesis of novel this compound derivatives have led to the discovery of compounds with significant potential in various therapeutic areas.

Antimicrobial Activity

Quinazolinone derivatives are well-documented for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3][4][9] The mechanism of action for some quinazolinone-based antimicrobial agents has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[4] The introduction of different substituents on the mercapto group can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate bacterial cell membranes and interact with its target.[9]

Table 1: Representative Antimicrobial Activity of Quinazolinone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Derivative A-1 | S. aureus | 50 | [3] |

| Derivative A-1 | E. coli | 50 | [3] |

| Derivative 4j | B. subtilis | 1.56-3.12 | [10] |

| Derivative 4j | P. aeruginosa | 1.56-3.12 | [10] |

| Derivative 4v | C. albicans | 3.12 | [10] |

| Compound L18 | X. axonopodis | 16.9 | [11] |

Anticancer Activity

A significant area of investigation for quinazolinone derivatives is their potential as anticancer agents.[12][13] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.[14][15] The mechanisms underlying their anticancer activity are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR), histone deacetylases (HDACs), and cyclin-dependent kinases (CDKs).[16][17][18] Furthermore, some derivatives have been shown to induce apoptosis in cancer cells.[19][20]

Table 2: In Vitro Cytotoxicity of Representative Quinazolinone Derivatives

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 3e | MDA-MB-231 | Breast Cancer | 9.97 | [19][20] |

| Compound 4a | SW620 | Colon Cancer | 4.24 ± 1.16 | [17] |

| Compound 4c | SW620 | Colon Cancer | 3.61 ± 0.32 | [17] |

| Compound 4a | MDA-MB-231 | Breast Cancer | 2.93 ± 0.68 | [17] |

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential.[19][21]

Antiviral Activity

Recent studies have highlighted the promise of quinazolinone derivatives as potent antiviral agents.[22][23] These compounds have demonstrated activity against a range of viruses, including Zika virus, Dengue virus, and HIV.[22][23][24] The antiviral mechanism can involve the inhibition of viral replication at different stages.[22] For instance, some quinazolinone derivatives have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA.[24]

Table 3: Antiviral Activity of Representative Quinazolinone Derivatives

| Compound ID | Virus | EC50 | Reference |

| Compound 27 | ZIKV-FLR | 180 nM | [22] |

| Compound 47 | ZIKV-FLR | 210 nM | [22] |

| Compound 4k | Influenza A H1N1 | 0.025 µM | [10] |

| Compound 4e | Coxsackie virus B4 | 0.029 µM | [10] |

Mechanistic Insights: Enzyme Inhibition

A prevalent mechanism of action for the biological activities of 2-mercaptoquinazolin-4(3H)-one derivatives is enzyme inhibition.[16][25][26] The quinazolinone scaffold can act as a template for positioning functional groups that interact with the active site or allosteric sites of target enzymes.

Caption: A simplified model of competitive enzyme inhibition by a quinazolinone derivative.

The nature of the substituent at the 2-position plays a crucial role in determining the potency and selectivity of enzyme inhibition.[26] For example, the incorporation of a benzenesulfonamide moiety can lead to potent inhibitors of carbonic anhydrases.[26] Kinetic studies are essential to elucidate the type of inhibition (e.g., competitive, non-competitive, or mixed-type) and to determine key parameters such as the inhibition constant (Ki).[25][27][28]

Experimental Protocols: A Guide to Biological Evaluation

The following section provides detailed, step-by-step methodologies for the key experiments required to assess the biological activity of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for evaluating the anticancer potential of the synthesized compounds.[14][29][30]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel derivatives against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[21][29] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.[29]

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[29]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[29]

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[14]

Caption: A stepwise workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[9][31]

Objective: To quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is determined by visual inspection of turbidity after incubation.[31]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[32]

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[31]

This protocol should be performed in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[33][34]

Protocol 3: Enzyme Inhibition Kinetic Studies

This protocol is designed to characterize the inhibitory effect of the compounds on a specific enzyme target.[27][35]

Objective: To determine the inhibition constant (Ki) and the mode of inhibition of a lead compound against a target enzyme.

Principle: By measuring the initial reaction rates of an enzyme at various substrate and inhibitor concentrations, the kinetic parameters (Km and Vmax) can be determined.[35] The effect of the inhibitor on these parameters reveals the mechanism of inhibition.[27][28][36]

Step-by-Step Methodology:

-

Enzyme Assay: Establish a reliable assay to measure the activity of the target enzyme. This could be a spectrophotometric, fluorometric, or luminescent assay that monitors either the consumption of a substrate or the formation of a product over time.

-

Determination of Km: Measure the initial reaction velocities at a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor. Plot the data using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk) to determine the Km and Vmax.[35]

-

Inhibition Studies: Perform the enzyme assay with a fixed concentration of the enzyme, varying concentrations of the substrate, and several fixed concentrations of the inhibitor.

-

Data Analysis: Plot the data using a Lineweaver-Burk or Dixon plot.[28]

-

Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Mixed Inhibition: The lines will intersect in the second quadrant.

-

-

Ki Determination: The inhibition constant (Ki) can be calculated from the plots or by using specialized software for enzyme kinetics analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility and the potential for diverse substitutions at the 2-position allow for extensive structure-activity relationship studies to optimize potency and selectivity. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these derivatives, along with detailed protocols for their investigation.

Future research in this area should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives to further explore the SAR.

-

Mechanism of action studies: Elucidating the specific molecular targets and pathways responsible for the observed biological effects.

-

In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety.

-

Optimization of pharmacokinetic properties: Modifying the lead structures to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the principles and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile class of compounds.

References

-

Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1). [Link]

-

Al-Ostath, A., Abed, A., & Al-Qaisi, Z. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Science OA, 7(8), FSO719. [Link]

-

Rybolovlev, A. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Drug development & registration, (3), 49-55. [Link]

-

Li, Y., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Journal of Medicinal Chemistry, 66(16), 11215-11231. [Link]

-

Wang, Z., et al. (2012). Design, synthesis and antiviral activity of novel quinazolinones. European Journal of Medicinal Chemistry, 53, 275-282. [Link]

-

Li, Y., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Journal of Medicinal Chemistry, 66(16), 11215-11231. [Link]

-

Abdel-rahman, S. S., et al. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 28(11), 4381. [Link]

-

Kumar, P. S., et al. (2017). Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. Medicinal Chemistry Research, 26, 1432-1443. [Link]

-

Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Pharmacology, 24(23), 2177-2185. [Link]

-

El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini reviews in medicinal chemistry, 21(16), 2249–2260. [Link]

-

Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312. [Link]

-

Lei, F., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega, 6(45), 30485-30497. [Link]

-

Li, H., et al. (2019). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. Molecules, 24(12), 2296. [Link]

-

Public Health Agency of Canada. (2007). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Li, Y., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 23(10), 2697. [Link]

-

Fiveable. (n.d.). Enzyme kinetics and inhibition studies. In Biological Chemistry II Class Notes. [Link]

-

El-Sayed, M. A., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 598–609. [Link]

-

Alossaimi, M. A., et al. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Saudi Pharmaceutical Journal, 32(3), 101971. [Link]

-

Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312. [Link]

-

Al-Suhaimi, E. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 25(4), 2197. [Link]

-

Thao, L. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical research. [Link]

-

Roy, P., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(2), 1121-1130. [Link]

-

Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press. [Link]

-

Thao, L. T., et al. (2025). Rational design of 2-mercaptoquinazolin-4(3H)-one based N-hydroheptanamides as novel HDAC inhibitors. Pharmaceutical research. [Link]

-

Sehrawat, R., et al. (2024). SAR of 2-mercapto-quinazolin-4-one with anticancer activity. [Link]

-

Vasile, C., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 29(1), 226. [Link]

-

Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Junqueira, R. G., & Mares-Guia, M. (1990). A statistical treatment for solution of a family of simultaneous equations derived from enzyme inhibition studies. Brazilian journal of medical and biological research, 23(10), 961-972. [Link]

-

MacKenzie, C. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC2580: Introduction to Biochemistry*. Open Library Publishing Platform. [Link]

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

-

U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

-

El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological activities of some novel 2-mercapto-quinazoline derivatives. Bioorganic & medicinal chemistry, 17(16), 5858–5867. [Link]

-

Patel, D. A. (2016). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 7(11), 4304-4318. [Link]

-

Li, Y., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 23(10), 2697. [Link]

-

Al-Obaid, A. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 10. [Link]

-

Alossaimi, M. A., et al. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Saudi Pharmaceutical Journal, 32(3), 101971. [Link]

-

Klucik, J., et al. (2001). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & medicinal chemistry letters, 11(13), 1741–1745. [Link]

-

Vasile, C., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(9), 2599. [Link]

-

Zhang, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(13), 5038. [Link]

-

Kumar, A., et al. (2018). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Bioorganic & medicinal chemistry letters, 28(17), 2873–2878. [Link]

-

El-Gazzar, A. R. B. A., et al. (2007). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Bioorganic & medicinal chemistry, 15(22), 6964–6975. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 5. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

- 21. ijprajournal.com [ijprajournal.com]

- 22. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design, synthesis and antiviral activity of novel quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. fiveable.me [fiveable.me]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. pdb.apec.org [pdb.apec.org]

- 32. chainnetwork.org [chainnetwork.org]

- 33. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 34. fda.gov [fda.gov]

- 35. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 36. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

Exploring the Antimicrobial Potential of 3-isopropyl-2-mercaptoquinazolin-4(3H)-one: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action. The quinazolinone core has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial and antifungal properties.[1][2] This technical guide provides an in-depth exploration of the antimicrobial potential of a specific derivative, 3-isopropyl-2-mercaptoquinazolin-4(3H)-one. While comprehensive data on this particular molecule is emerging, this document synthesizes established knowledge on the broader class of 2-mercaptoquinazolinones to build a predictive framework for its activity. We will delve into its synthesis, the crucial role of its structural components in the context of structure-activity relationships (SAR), potential mechanisms of action, and a complete, validated workflow for its comprehensive antimicrobial evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering the next generation of antimicrobial agents.

Introduction: The Quinazolinone Scaffold in an Era of Resistance

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and potent antimicrobial activities.[3][4][5] The core structure, a fusion of benzene and pyrimidinone rings, offers a versatile backbone for chemical modification, allowing for the fine-tuning of its biological profile.[1] Several quinazolinone-based drugs have reached the market, underscoring the clinical viability of this scaffold.[5]

The focus of this guide, this compound, combines key structural features that are hypothesized to contribute significantly to its antimicrobial efficacy. Understanding the interplay between the quinazolinone core, the mercapto group at position 2, and the isopropyl substituent at position 3 is critical to unlocking its potential.

Synthesis and Characterization

The synthesis of 3-substituted 2-mercaptoquinazolin-4(3H)-ones is a well-established process in organic chemistry, typically proceeding through the reaction of anthranilic acid with an appropriate isothiocyanate.[6][7]

Proposed Synthetic Pathway:

The logical synthetic route to this compound involves a one-pot reaction between anthranilic acid and isopropyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the carbon of the isothiocyanate, followed by an intramolecular cyclization to form the quinazolinone ring.

-

Step 1: Nucleophilic Addition: Anthranilic acid is reacted with isopropyl isothiocyanate. The amino group of the anthranilic acid attacks the electrophilic carbon of the isothiocyanate.

-

Step 2: Cyclization: The resulting thiourea intermediate undergoes cyclization, driven by the removal of a water molecule, to yield the final this compound product.[6]

This method is favored for its efficiency and use of readily available starting materials. Characterization of the final product would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to ensure structural integrity and purity.[8]

Structure-Activity Relationship (SAR): Deconstructing the Key Moieties

The antimicrobial activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the core ring system.[9][10]

-

The 2-Mercapto Group (-SH): The presence of a sulfur-containing group at position 2 is a common feature in many biologically active quinazolinones.[11] The thiol group can act as a potent nucleophile or a metal-chelating agent, potentially interacting with metalloenzymes that are essential for microbial survival. Alkylation of this thiol group with various side chains has been a successful strategy to enhance the activity and selectivity of these compounds.[11][12]

-

The 3-Isopropyl Group (-CH(CH₃)₂): Substitution at the N-3 position is critical for modulating the pharmacological profile.[2] The isopropyl group is a small, lipophilic moiety. Its presence is predicted to enhance the compound's ability to permeate bacterial cell membranes. Lipophilicity is a key factor in the transport of drugs across these biological barriers to reach their intracellular targets.[13][14] Studies on related structures have shown that bulky or lipophilic substituents at this position often lead to improved potency.[6]

The combination of the 2-mercapto and 3-isopropyl groups presents a compelling profile for a potential antimicrobial agent, balancing chemical reactivity with the physical properties required to reach its site of action.

Postulated Mechanisms of Antimicrobial Action

Based on extensive research into the broader quinazolinone class, this compound may exert its antimicrobial effects through one or more of the following mechanisms:

-

Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinone derivatives function as non-β-lactam inhibitors of PBPs, which are crucial enzymes in bacterial cell wall synthesis.[9] By binding to these enzymes (including the PBP2a protein responsible for resistance in MRSA), they disrupt peptidoglycan cross-linking, leading to cell lysis.[9][15]

-

Targeting DNA Gyrase/Topoisomerase IV: Fluoroquinolones, a major class of antibiotics, derive their activity from a quinoline core, which is structurally related to the quinazolinone scaffold.[16] It is plausible that quinazolinone derivatives could similarly target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[15]

-

Disruption of Biofilm Formation: Many chronic infections are associated with biofilms, which provide a protective barrier for bacteria against antibiotics. Some quinazolinone hybrids have demonstrated significant antibiofilm activity, suggesting a potential role in combating persistent infections.[10]

The diagram below illustrates these potential molecular targets within a bacterial cell.

Caption: Potential molecular targets of quinazolinone derivatives.

A Validated Workflow for Antimicrobial Potential Assessment

To rigorously evaluate the antimicrobial potential of this compound, a standardized, multi-step experimental workflow is essential. This process ensures reproducibility and provides a comprehensive profile of the compound's activity.

Caption: Experimental workflow for antimicrobial evaluation.

Experimental Protocols

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to be self-validating through the inclusion of appropriate controls.[17][18]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

-

Rationale: The MIC value is the gold standard for quantifying the potency of a new antimicrobial compound. A lower MIC indicates higher potency.[15]

-

Step-by-Step Methodology:

-

Preparation of Inoculum: From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19] Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to create a concentration gradient.

-

Controls:

-

Growth Control: Wells containing only broth and the bacterial inoculum.

-

Sterility Control: Wells containing only sterile broth.

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin, Vancomycin) with known activity against the test organism.[15]

-

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well (final volume typically 200 µL). Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]

-

Interpretation: The MIC is recorded as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

-

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Rationale: While the MIC indicates growth inhibition (bacteriostatic), the MBC confirms cell death (bactericidal), a critical distinction for clinical applications.

-

Step-by-Step Methodology:

-

Subculturing from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells that showed no visible growth.

-

Plating: Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

-

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format for comparative analysis.

Table 1: Template for Antimicrobial Activity Data

| Microorganism Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus ATCC 29213 | Positive | |||

| Enterococcus faecalis ATCC 29212 | Positive | |||

| Escherichia coli ATCC 25922 | Negative | |||

| Pseudomonas aeruginosa ATCC 27853 | Negative | |||

| Candida albicans ATCC 90028 | N/A (Fungus) | |||

| Positive Control (e.g., Ciprofloxacin) | N/A |

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Toxicological Considerations

A critical component of any drug discovery program is the early assessment of a compound's safety profile. High antimicrobial potency must be paired with low toxicity to host cells. Quinazolinone derivatives have shown variable cytotoxicity depending on their substitution patterns.[3][21]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

-

Rationale: To determine the concentration at which the compound becomes toxic to mammalian cells, establishing a therapeutic window.[19]

-

Methodology: Human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) are incubated with serial dilutions of the compound for 24-72 hours. The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring absorbance, allowing for the calculation of the IC₅₀ (the concentration that inhibits 50% of cell growth).[19][21]

Conclusion and Future Directions

This compound stands as a promising candidate for antimicrobial drug discovery. Its structure combines the proven biological relevance of the quinazolinone scaffold with substituents known to enhance membrane permeability and potential target interaction. The SAR analysis suggests a strong potential for potent activity, particularly against Gram-positive bacteria.

The experimental workflows and protocols detailed in this guide provide a clear and robust pathway for its comprehensive evaluation. Future research should focus on executing these assays to generate empirical data on its antimicrobial spectrum and potency. Positive results would warrant further investigation into its precise mechanism of action, in vivo efficacy in animal infection models, and advanced toxicological screening. The exploration of this and related molecules may pave the way for a new class of therapeutics in the ongoing battle against infectious diseases.

References

-

He, L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

-

Piras, M., et al. (2022). Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. ResearchGate. [Link]

-

He, L., et al. (2016). (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]

-

He, L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. [Link]

-

Rostami, S., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PubMed Central. [Link]

-

Murer, P., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. National Center for Biotechnology Information. [Link]

-

Gali, C. I., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

Xu, Z., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. ResearchGate. [Link]

-

Ghioc, M.-L., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. [Link]

-

Naga Raju, G., et al. (2017). Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

-

Ahmad, A., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. PubMed Central. [Link]

-

Hindler, J. F., & Stelling, J. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

-

Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. ResearchGate. [Link]

-

El-Sayed, N. F., et al. (2024). Antimicrobial Potential of Novel Quinazolin‐2,4‐dione Derivatives Bearing One and/or Two Amide Moieties: In Vitro Evaluation, Molecular Docking, and Semiempirical Calculations. ResearchGate. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Tenover, F. C., & Canton, R. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

Patel, A. M., et al. (2014). (PDF) Synthesis and antimicrobial activity of some new isopropylquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

-

Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. [Link]

-

Tyurenkov, I. N., et al. (2020). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

-

Al-Obaid, A. M., et al. (2017). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed. [Link]

-

Khodarahmi, G. A., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. PubMed Central. [Link]

-

Alafeefy, A. M. (2011). (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link]

-

Samotrueva, M. A., et al. (2020). ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE. Pharmacy & Pharmacology. [Link]

-

Chen, Y.-L., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

-

Abedi, D., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PubMed Central. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE | Samotrueva | Pharmacy & Pharmacology [pharmpharm.ru]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. routledge.com [routledge.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. apec.org [apec.org]

- 21. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

Anticonvulsant Properties of 3-Isopropyl-2-Mercaptoquinazolin-4(3H)-one Analogues

An In-Depth Technical Guide

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, historically recognized for its diverse central nervous system (CNS) activities. This technical guide provides a comprehensive exploration of a specific subclass: 3-isopropyl-2-mercaptoquinazolin-4(3H)-one and its analogues as potential anticonvulsant agents. Building upon the legacy of early quinazolinone sedatives like methaqualone, modern research has pivoted towards developing derivatives with a more favorable therapeutic index, separating anticonvulsant efficacy from undesirable sedative effects. This document details the synthetic pathways to these novel analogues, presents a thorough analysis of their structure-activity relationships (SAR) based on preclinical screening data, and elucidates the primary proposed mechanism of action involving positive allosteric modulation of the GABA-A receptor. Furthermore, this guide provides detailed, field-proven protocols for the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models—the gold standard assays for preliminary anticonvulsant screening. The synthesis of this information aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of safer and more effective quinazolinone-based antiepileptic drugs.

Introduction: The Enduring Quest for Novel Anticonvulsants

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, and many others experience dose-limiting side effects. This therapeutic gap drives the continuous search for novel AEDs with improved efficacy and better safety profiles.[2]

The quinazolin-4(3H)-one ring system has long been recognized as a "privileged scaffold" in drug discovery, owing to its wide range of biological activities.[3][4] The trajectory of quinazolinones in CNS research was significantly shaped by the discovery of methaqualone, a sedative-hypnotic that also demonstrated anticonvulsant properties.[5][6] However, its high potential for abuse and significant neurotoxicity necessitated its withdrawal and spurred research into analogues that could retain the therapeutic benefits while shedding the adverse effects.[5][6]

Subsequent investigations revealed that strategic modifications at the 2nd and 3rd positions of the quinazolinone core are critical for modulating its pharmacological profile.[5] The introduction of a 2-mercapto group provides a versatile chemical handle for further functionalization, while substitutions at the N-3 position significantly influence pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses specifically on analogues featuring a 3-isopropyl substituent, a group chosen to explore the steric and electronic requirements for potent anticonvulsant activity.

Synthetic Strategies for Analogue Development

The synthesis of this compound and its analogues is typically achieved through a straightforward and robust cyclocondensation reaction. The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials.

A common and effective route begins with anthranilic acid derivatives reacting with various isothiocyanates.[7] This approach allows for the facile introduction of diverse substituents at the N-3 position. For the parent compound of interest, isopropyl isothiocyanate is the key reagent. Further diversification can be achieved by either starting with substituted anthranilic acids or by subsequent alkylation/acylation at the 2-mercapto position.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway. The initial step involves the reaction of a substituted anthranilic acid with an appropriate isothiocyanate (e.g., isopropyl isothiocyanate) to form a thiourea intermediate, which then undergoes intramolecular cyclization upon heating to yield the 3-substituted-2-mercaptoquinazolin-4(3H)-one core. This core can then be further modified at the sulfur atom.

Caption: General synthesis of this compound analogues.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant potential of newly synthesized compounds is primarily evaluated using two benchmark in vivo models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[1] The MES model is indicative of activity against generalized tonic-clonic seizures, suggesting an ability to prevent seizure spread.[8][9] The scPTZ model, which uses a GABA-A receptor antagonist, is effective at identifying compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.[10][11]

SAR studies on quinazolin-4(3H)-ones have established several key structural requirements for anticonvulsant activity.[5] These include a hydrophobic quinazolinone core, a hydrogen bond accepting carbonyl group, and an electron donor atom at the N-1 position. The substituents at positions 2 and 3 are crucial for tuning the potency and pharmacokinetic profile.[5]

Key SAR Insights:

-

Substitution at N-3: The nature of the substituent at the N-3 position significantly impacts activity. Studies have shown that a butyl group at this position can enhance the prevention of seizure spread and raise the seizure threshold.[1] The introduction of an isopropyl group is a logical extension of this finding, exploring the effects of branched alkyl chains on receptor binding and lipophilicity. In broader studies, less rigid substituents like allyl and benzyl groups have also been shown to be effective, suggesting that the N-3 position can accommodate a variety of groups to optimize interaction with hydrophobic pockets of the target receptor.[5]

-

Substitution at C-2: The 2-mercapto group serves as a key point for modification. Replacing the lipophilic methyl group of methaqualone with a thio-group can act as an electron-donating fragment, potentially forming covalent bonds or strong hydrogen bonds within the receptor site.[2] Further substitution on this sulfur atom with different alkyl or aryl moieties allows for fine-tuning of the molecule's properties.

-

Substitution on the Benzene Ring: The electronic properties of substituents on the fused benzene ring play a critical role. The presence of both electron-withdrawing groups (e.g., -Cl) and electron-donating groups (e.g., -OCH₃) has been shown to enhance anticonvulsant activity.[1] A chloro group, for instance, can increase lipophilicity, which may improve blood-brain barrier penetration and positively influence biological activity.[1]

Comparative Data of Representative Analogues

The following table summarizes hypothetical but representative data for a series of analogues, illustrating the key SAR principles discussed. ED₅₀ is the dose required to protect 50% of the animals from seizures.

| Compound ID | N-3 Substituent | 2-Thio-Substituent (R) | Benzene Ring Sub. | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| REF-1 | Isopropyl | -H | H | 75 | 90 |

| ANA-1 | Isopropyl | -CH₃ | H | 60 | 72 |

| ANA-2 | Isopropyl | -CH₂-Ph | H | 45 | 55 |

| ANA-3 | Isopropyl | -H | 6-Cl | 38 | 48 |

| ANA-4 | Isopropyl | -H | 6-OCH₃ | 42 | 50 |

| COMP-1 | Butyl | -H | H | 50 | 65 |

| COMP-2 | Benzyl | -H | H | 58 | 70 |

This is representative data compiled for illustrative purposes based on trends reported in the literature.

Proposed Mechanism of Action: GABA-A Receptor Modulation

While multiple mechanisms may contribute to the anticonvulsant effects of quinazolinones, the primary and most supported target is the GABA-A receptor.[5] This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), opens to allow chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[5]

Many successful anticonvulsants, including benzodiazepines and barbiturates, function as positive allosteric modulators (PAMs) of the GABA-A receptor.[5] They bind to sites on the receptor that are distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased Cl⁻ conductance and greater neuronal inhibition.[5]

Quinazolinone derivatives, including methaqualone and its analogues, are believed to act as PAMs at the GABA-A receptor, likely at a novel binding site distinct from those of benzodiazepines or barbiturates.[5] It is proposed that they bind at the transmembrane β(+)/α(-) subunit interface, enhancing the channel's opening in the presence of GABA.[5]

GABA-A Signaling Pathway and Quinazolinone Action

Caption: Proposed mechanism of this compound analogues.

Self-Validating Experimental Protocols

The trustworthiness of preclinical data hinges on the use of standardized, reproducible protocols. The following sections provide detailed, step-by-step methodologies for the primary in vivo screening of anticonvulsant candidates.

Maximal Electroshock (MES) Seizure Model

This model assesses a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic convulsions.[12] The definitive endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8]

Materials:

-

Male CF-1 or C57BL/6 mice (20-25 g)

-

Electroshock device with corneal electrodes

-

0.9% saline solution

-

0.5% tetracaine hydrochloride solution (local anesthetic)

-

Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin) as a positive control

Procedure:

-

Animal Preparation: Acclimatize animals for at least 3 days before the experiment. House them with free access to food and water.

-

Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and the electroshock (the test time) should be determined by preliminary pharmacokinetic data, but is typically 30-60 minutes for i.p. administration.

-

Anesthesia: Just prior to stimulation, apply one drop of 0.5% tetracaine solution to the corneas of the mouse to provide local anesthesia.

-

Electrode Placement: Hold the animal securely and place the corneal electrodes, pre-moistened with saline to ensure good electrical contact, on the eyes.[12]

-

Stimulation: Deliver a constant alternating current stimulus. Standard parameters for mice are 50 mA at 60 Hz for 0.2 seconds .[8][12]

-

Observation: Immediately after the stimulus, release the animal into an observation chamber and observe its behavior. A full-blown seizure is characterized by an initial clonic phase followed by tonic extension of the forelimbs and, critically, the hindlimbs.

-

Endpoint Assessment: An animal is considered "protected" if it fails to exhibit tonic extension of the hindlimbs. The presence of any other seizure activity (e.g., clonus) is noted but does not disqualify the animal from being classified as protected.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose protecting 50% of animals) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

This model identifies compounds that can raise the seizure threshold, modeling myoclonic and absence seizures.[11] PTZ is a non-competitive GABA-A receptor antagonist.[13]

Materials:

-

Male CF-1 or C57BL/6 mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg, a dose that induces seizures in >95% of control animals) freshly prepared in 0.9% saline.

-

Test compound formulated in an appropriate vehicle.

-

Standard anticonvulsant drug (e.g., Ethosuximide) as a positive control.

-

Observation chambers.

-

Stopwatches.

Procedure:

-

Animal Preparation and Dosing: Follow the same preparation and dosing procedures as in the MES model.

-

PTZ Administration: At the predetermined test time after compound administration, inject the convulsant dose of PTZ subcutaneously (s.c.) into the loose skin on the back of the neck.[1]

-

Observation: Immediately place the animal in an individual observation chamber and observe continuously for 30 minutes.

-

Endpoint Assessment: Record the latency (time) to the first sign of a seizure (e.g., ear twitch, myoclonic jerk) and the onset of generalized clonic seizures (characterized by loss of righting reflex for at least 5 seconds). An animal is considered "protected" if it fails to exhibit a generalized clonic seizure within the 30-minute observation period.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀. The latency to seizure onset in unprotected animals can also be used as a secondary measure of efficacy.

Neurotoxicity Assessment: Rotarod Test

To establish a therapeutic index (Protective Index, PI = TD₅₀/ED₅₀), it is crucial to assess neurotoxicity or motor impairment. The rotarod test is the standard for this purpose.[10]

Procedure:

-

Training: Prior to the test day, train the mice to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for at least one minute.

-

Dosing: Administer the test compound at various doses.

-

Testing: At the time of peak effect (corresponding to the test time in seizure models), place the mice on the rotating rod.

-

Endpoint Assessment: A mouse is considered to have failed the test (i.e., exhibited neurotoxicity) if it falls off the rod three times within a 60-second period.

-

Data Analysis: Calculate the percentage of animals exhibiting neurotoxicity at each dose and determine the TD₅₀ (the dose causing toxicity in 50% of animals).

Conclusion and Future Directions

The exploration of this compound analogues represents a promising and logical progression in the field of anticonvulsant drug discovery. The inherent versatility of the quinazolinone scaffold allows for systematic structural modifications to optimize potency and minimize off-target effects, particularly the sedation and neurotoxicity that have historically plagued this class of compounds.[6]

The evidence suggests that these analogues likely exert their anticonvulsant effects primarily through positive allosteric modulation of the GABA-A receptor, a clinically validated mechanism for seizure control.[5] The SAR data indicates that substitutions at the N-3, C-2, and on the fused benzene ring are all critical determinants of activity, providing multiple avenues for lead optimization.

Future research should focus on:

-

Comprehensive Lead Optimization: Synthesizing a broader library of analogues to further refine the SAR, particularly focusing on combinations of optimal substituents at all three key positions.

-

Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies on the most potent compounds to ensure adequate brain penetration and favorable metabolic stability.

-

Mechanism Deconvolution: Employing electrophysiological and biochemical assays to confirm the GABA-A receptor as the primary target and to investigate potential secondary mechanisms of action.

-

Chronic Seizure Models: Evaluating the most promising candidates in chronic epilepsy models (e.g., kindling models) to assess their efficacy in preventing seizure development and their long-term tolerability.[13]

By integrating rational drug design, robust synthetic chemistry, and validated preclinical screening protocols, the development of this compound analogues can lead to the identification of novel clinical candidates for the treatment of epilepsy.

References

-

Al-Salem, H. S., et al. (2015). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 20(9), 15856-15874. [Link]

-

Ioniță, E., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(21), 7261. [Link]

-

Usifoh, C. O., & Scriba, G. K. (2000). Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives. Archiv der Pharmazie, 333(8), 261-266. [Link]

-

Abbas, S. Y., et al. (2018). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 351(1-2), 1700269. [Link]

-

Chen, C. H., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(5), 754. [Link]

-

Kausar, N., et al. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” protocol. RSC Advances, 6(82), 78931-78939. [Link]

-

Wolfe, J. F., et al. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166. [Link]

-

Siddiqui, N., et al. (2013). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. BioMed Research International, 2013, 158301. [Link]

-

Komar, M., et al. (2022). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 27(3), 1032. [Link]

-

El Kayal, W., et al. (2021). Construction, Synthesis and Prediction of the Activity of Quinazolin-4(3H)-one Derivatives as New Anticonvulsants. Proceedings of the National Academy of Sciences of Ukraine, (2), 6-13. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 27(13), 4236. [Link]

-

El-Azab, A. S., et al. (2013). Novel 4(3H)-quinazolinone analogs: synthesis and anticonvulsant activity. Medicinal Chemistry Research, 22(6), 2815-2827. [Link]

-

Jang, E., & Javad-Lobati, M. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57572. [Link]

-

National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

-

Kumar, P., et al. (2023). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics, 13(11), 1-6. [Link]

-

Fassihi, A., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(2), 89-96. [Link]

-

Popova, I., et al. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Biomedicines, 12(1), 199. [Link]

-